4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H9NO8. It is known for its unique structure, which includes both pyridine and carboxyphenyl groups. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with 3,5-dicarboxybenzene. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological and chemical effects . The exact molecular targets and pathways depend on the specific application and the metal ions involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the carboxyphenyl group.
3,5-Dicarboxybenzene: Contains the carboxyphenyl group but lacks the pyridine ring.
Uniqueness
4-(3,5-Dicarboxyphenyl)pyridine-2,6-dicarboxylic acid is unique due to its combination of pyridine and carboxyphenyl groups, which allows it to form more stable and versatile coordination complexes compared to its similar compounds .
Properties
Molecular Formula |
C15H9NO8 |
---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
4-(3,5-dicarboxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-12(18)8-1-6(2-9(3-8)13(19)20)7-4-10(14(21)22)16-11(5-7)15(23)24/h1-5H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
DVXXTUUGRWKVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.